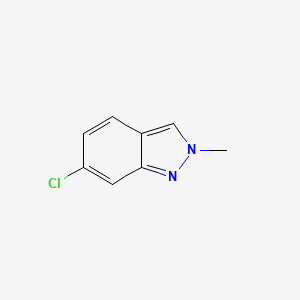

6-chloro-2-methyl-2H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLMCURMWQPXSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447585 | |

| Record name | 6-chloro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541539-87-1 | |

| Record name | 6-Chloro-2-methyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541539-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-chloro-2-methyl-2H-indazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-2-methyl-2H-indazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile scaffold for the development of novel therapeutic agents. The strategic placement of a chloro group at the 6-position and a methyl group at the 2-position of the indazole ring system imparts specific physicochemical properties that influence its biological activity and synthetic accessibility. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and a discussion of its current and potential applications in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

Core Structural and Physical Characteristics

The fundamental properties of this compound are summarized in the table below. These computed values provide a foundational understanding of the molecule's size, polarity, and other key physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂ | [1] |

| Molecular Weight | 166.61 g/mol | [1] |

| IUPAC Name | 6-chloro-2-methylindazole | [1] |

| CAS Number | 541539-87-1 | [1] |

| Canonical SMILES | CN1C=C2C=CC(=CC2=N1)Cl | [1] |

| Topological Polar Surface Area | 17.8 Ų | [1] |

| Complexity | 151 | [1] |

| XLogP3-AA | 2.6 | [1] |

Synthesis of this compound

The synthesis of 2H-indazoles can be achieved through various synthetic strategies. While a specific, detailed protocol for this compound is not explicitly detailed in the provided search results, a general and widely applicable method involves the cyclization of appropriately substituted precursors. One common approach is the copper-catalyzed one-pot, three-component reaction of a substituted 2-bromobenzaldehyde, a primary amine, and sodium azide.[4][5]

Conceptual Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, based on established methodologies for 2H-indazole synthesis.

Sources

An In-depth Technical Guide to 6-chloro-2-methyl-2H-indazole (CAS: 541539-87-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-2-methyl-2H-indazole, a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical identity, synthesis, and critical role as a pharmaceutical intermediate, most notably in the synthesis of the antiviral agent Ensitrelvir. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed protocols, mechanistic insights, and safety considerations.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This scaffold is of significant interest in medicinal chemistry due to its ability to mimic the purine core of ATP, making it a privileged structure for the design of kinase inhibitors. The 2H-indazole tautomer, in particular, has been successfully incorporated into a number of approved drugs and clinical candidates. This compound serves as a crucial intermediate in the synthesis of complex, biologically active molecules, leveraging the unique electronic and steric properties conferred by its substitution pattern. Its application extends to the development of treatments for a range of diseases, including viral infections and cancer.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 541539-87-1 | [1] |

| Molecular Formula | C₈H₇ClN₂ | [2] |

| Molecular Weight | 166.61 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | (Predicted) White to off-white solid | N/A |

| Solubility | Soluble in some organic solvents, such as methanol, chloroform, dichloromethane, etc.[2] | N/A |

Spectroscopic Characterization:

While specific spectra for this compound are not widely published, the following are the expected spectroscopic characteristics based on its structure and data from closely related analogues.

-

¹H NMR: Protons on the indazole ring system would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methyl group protons would appear as a singlet in the upfield region (around δ 4.0 ppm).

-

¹³C NMR: The spectrum would show eight distinct carbon signals, with the aromatic carbons appearing in the downfield region (δ 110-150 ppm) and the methyl carbon appearing in the upfield region (around δ 40 ppm).

-

Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a molecular ion peak [M+H]⁺ at m/z 167.0, corresponding to the protonated molecule.

Synthesis of this compound

The synthesis of this compound can be approached through various strategies common for the preparation of 2H-indazoles. A plausible and efficient route involves the methylation of a 6-chloro-1H-indazole precursor. A detailed, self-validating protocol is outlined below, based on established methodologies for indazole synthesis and alkylation.[3][4][5]

Diagram of the Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This protocol is a composite of established methods and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-chloro-2-fluoro-5-nitrobenzaldehyde

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.

-

Nitration: Slowly add 4-chloro-2-fluorobenzaldehyde to the cooled sulfuric acid, maintaining a low temperature. Subsequently, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C.

-

Work-up: After the reaction is complete, pour the mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography.

Step 2: Synthesis of 6-chloro-5-nitro-1H-indazole

-

Reaction Setup: Dissolve 4-chloro-2-fluoro-5-nitrobenzaldehyde in a suitable solvent such as ethanol or n-butanol.

-

Cyclization: Add hydrazine hydrate to the solution and reflux the mixture for several hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with a cold solvent and dry to yield 6-chloro-5-nitro-1H-indazole.

Step 3: Synthesis of 6-chloro-2-methyl-5-nitro-2H-indazole

-

Reaction Setup: Suspend 6-chloro-5-nitro-1H-indazole in a suitable solvent like DMF or THF.

-

Methylation: Add a base such as potassium carbonate, followed by a methylating agent (e.g., dimethyl sulfate or methyl iodide). Heat the reaction mixture and monitor its progress by TLC. The regioselectivity of N-alkylation of indazoles is influenced by the reaction conditions.[6]

-

Work-up: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to isolate the desired 2-methyl isomer.

Step 4: Synthesis of 6-chloro-2-methyl-2H-indazol-5-amine

-

Reaction Setup: Dissolve 6-chloro-2-methyl-5-nitro-2H-indazole in a solvent such as ethanol or isopropanol.

-

Reduction: Add a reducing agent, for example, sodium borohydride in the presence of a catalyst, or use catalytic hydrogenation (e.g., H₂/Pd-C).[7]

-

Work-up: After the reduction is complete, filter off the catalyst (if used) and concentrate the solvent. Extract the product into an organic solvent, wash with water, dry, and concentrate to obtain 6-chloro-2-methyl-2H-indazol-5-amine.[7]

Step 5: Synthesis of this compound via Deamination

-

Diazotization: Dissolve 6-chloro-2-methyl-2H-indazol-5-amine in an aqueous solution of a non-nucleophilic acid like HCl or H₂SO₄ at 0-5°C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

-

Deamination (Sandmeyer-type reaction): In a separate flask, prepare a solution of hypophosphorous acid (H₃PO₂). Slowly add the cold diazonium salt solution to the hypophosphorous acid. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.[8][9][10]

-

Work-up: After the evolution of nitrogen gas ceases, extract the product with a suitable organic solvent. Wash the organic layer with a base (e.g., sodium bicarbonate solution), water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmacologically active compounds.[11]

Intermediate for the Antiviral Drug Ensitrelvir

A significant application of a close derivative, this compound-5-amine, is as a key intermediate in the synthesis of Ensitrelvir (S-217622), an oral antiviral agent for the treatment of COVID-19.[7][12] Ensitrelvir is a 3C-like protease (3CLpro) inhibitor, which plays a crucial role in the replication of the SARS-CoV-2 virus. The indazole moiety in the final drug molecule is critical for its binding to the active site of the protease.

Scaffold for Kinase Inhibitors

The 2H-indazole core is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[11] The nitrogen atoms of the indazole ring can form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The 6-chloro and 2-methyl substituents on the indazole ring can be strategically utilized to modulate the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Diagram of Kinase Inhibition by Indazole-based Compounds

Caption: Schematic representation of an indazole-based kinase inhibitor interacting with the ATP-binding pocket.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important heterocyclic compound with significant applications in the pharmaceutical industry. Its role as a key intermediate in the synthesis of the antiviral drug Ensitrelvir highlights its contemporary relevance. Furthermore, its utility as a scaffold for the development of kinase inhibitors underscores its broader potential in drug discovery. This technical guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate further research and innovation in the field of medicinal chemistry.

References

- CN115181066B - Synthesis method of this compound-5-amine. (URL not available)

- Preparation method of this compound-5-amine - Eureka | P

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- CN115181066B - Synthesis method of this compound-5-amine. (URL not available)

- Wiley-VCH 2007 - Supporting Inform

- Alam, M. M., & Keeting, S. T. (2024).

-

Wikipedia. Sandmeyer reaction. [Link]

-

MySkinRecipes. This compound. [Link]

- Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry. (URL not available)

- Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.).

- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.

- Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. (URL not available)

- Precursors and products from the Sandmeyer reaction.

- Benchchem. (2025, December).

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. (URL not available)

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. (URL not available)

- 13 C NMR of indazoles.

- Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Inform

- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. (URL not available)

- Sigma-Aldrich. 6-Chloro-2-methyl-2H-indazol-5-amine. (URL not available)

- Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles. The Royal Society of Chemistry. (URL not available)

- ABI Chem. This compound;541539-87-1. (URL not available)

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. (URL not available)

- 2-Methyl-6-nitro-2H-indazole.

-

AA Blocks. 1893125-36-4 | 6-Chloro-2-methyl-2H-indazol-5-amine. [Link]

Sources

- 1. 2H-INDAZOLE, 6-CHLORO-2-METHYL- | 541539-87-1 [m.chemicalbook.com]

- 2. This compound | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2H-Indazole synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. CN115181066B - Synthesis method of this compound-5-amine - Google Patents [patents.google.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound [myskinrecipes.com]

- 12. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of 6-chloro-2-methyl-2H-indazole

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-chloro-2-methyl-2H-indazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted and comparative analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative data from analogous structures, offering a robust framework for the characterization of this and similar molecules.

Introduction

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the integrity of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed analysis of the expected spectroscopic signatures of this compound, empowering researchers to confidently identify and characterize this molecule.

The structure of this compound, with the IUPAC numbering convention, is presented below. This numbering is essential for the correct assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for confirming the substitution pattern on the indazole ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the position of the methyl group on the nitrogen. Based on data for similar 2-substituted indazoles, the following chemical shifts and coupling patterns are predicted.[1][2]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.9 - 8.1 | s | - |

| H-4 | 7.5 - 7.7 | d | ~9.0 |

| H-5 | 7.0 - 7.2 | dd | ~9.0, ~2.0 |

| H-7 | 7.6 - 7.8 | d | ~2.0 |

| N-CH₃ | 4.1 - 4.3 | s | - |

Rationale behind the Predictions:

-

H-3: This proton is on a carbon adjacent to a nitrogen atom in the five-membered ring and is typically observed as a singlet in 2H-indazoles.

-

Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring will exhibit characteristic splitting patterns. H-4 is expected to be a doublet due to coupling with H-5. H-5 will appear as a doublet of doublets due to coupling with both H-4 and H-7. H-7 will be a doublet due to meta-coupling with H-5. The electron-withdrawing chlorine at C-6 will influence the chemical shifts of the adjacent protons.

-

N-CH₃: The methyl group attached to the nitrogen is expected to be a sharp singlet in the region of 4.1-4.3 ppm.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are based on the analysis of substituted indazoles.[2][3]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 120 - 125 |

| C-3a | 148 - 152 |

| C-4 | 125 - 130 |

| C-5 | 120 - 125 |

| C-6 | 130 - 135 |

| C-7 | 115 - 120 |

| C-7a | 120 - 125 |

| N-CH₃ | 35 - 40 |

Justification of Assignments:

-

Quaternary Carbons (C-3a, C-6, C-7a): C-3a and C-7a are bridgehead carbons and their chemical shifts are influenced by the fusion of the two rings. The carbon bearing the chlorine atom (C-6) will be significantly deshielded.

-

Aromatic CH Carbons (C-3, C-4, C-5, C-7): The chemical shifts of these carbons are in the typical aromatic region and are influenced by their position relative to the nitrogen atoms and the chlorine substituent.

-

N-CH₃ Carbon: The methyl carbon attached to the nitrogen will appear in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, and referencing to the residual solvent peak is crucial.[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Perform a standard one-dimensional proton experiment.

-

Set a spectral width of approximately 16 ppm centered around 8 ppm.

-

Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent signal or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H and C=C bonds, as well as vibrations of the indazole ring system.[5]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 2950 - 2850 | Aliphatic C-H stretch (N-CH₃) | Medium to Weak |

| 1620 - 1580 | C=C and C=N stretching (ring vibrations) | Medium to Strong |

| 1500 - 1400 | Aromatic ring skeletal vibrations | Medium to Strong |

| 850 - 750 | C-H out-of-plane bending | Strong |

| 750 - 700 | C-Cl stretch | Medium to Strong |

Interpretation of Key Bands:

-

Aromatic and Aliphatic C-H Stretches: The presence of bands above 3000 cm⁻¹ is indicative of the aromatic C-H bonds, while the bands just below 3000 cm⁻¹ correspond to the N-methyl group.

-

Ring Vibrations: The absorptions in the 1620-1400 cm⁻¹ region are characteristic of the stretching vibrations within the indazole ring system.

-

C-H Out-of-Plane Bending: The strong bands in the fingerprint region (below 1000 cm⁻¹) are due to the out-of-plane bending of the aromatic C-H bonds and are diagnostic of the substitution pattern.

-

C-Cl Stretch: A medium to strong absorption is expected for the carbon-chlorine bond.

Experimental Protocol for IR Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Methodology:

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) and several characteristic fragment ions. The molecular formula is C₈H₇ClN₂, giving a monoisotopic mass of approximately 166.03 g/mol .[3] Due to the presence of chlorine, an isotopic peak at M+2 with about one-third the intensity of the molecular ion peak is expected.

Predicted Fragmentation Pathway:

Caption: Plausible fragmentation pathways in the mass spectrum.

Key Fragment Ions:

-

m/z 166/168 (M⁺˙): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.

-

m/z 151/153 ([M-CH₃]⁺): Loss of the methyl radical from the N-2 position.

-

m/z 138/140 ([M-N₂]⁺˙): Expulsion of a neutral nitrogen molecule, a common fragmentation for nitrogen-containing heterocycles.

-

m/z 131 ([M-Cl]⁺): Loss of the chlorine radical.

-

m/z 124/126 ([M-CH₃-HCN]⁺): Subsequent loss of hydrogen cyanide from the [M-CH₃]⁺ fragment.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical distribution.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging comparative data from related structures and fundamental spectroscopic principles, this document serves as a valuable resource for the unambiguous identification and structural elucidation of this compound. The detailed experimental protocols offer practical guidance for obtaining high-quality data. As with any analytical endeavor, the combination of these techniques will provide the most definitive structural confirmation.

References

-

PubChem. This compound. [Link]

- Fayet, J. P., Vertut, M. C., Fruchier, A., & Elguero, J. (1978). NMR studies in the heterocyclic series. XVIII—Carbon13 NMR study of azolium salts. Attempted correlation of chemical shifts with calculated charge densities. Magnetic Resonance in Chemistry, 11(5), 234-238.

- Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006).

- Cheung, L. L., et al. (2017).

- Rodríguez-Villar, J. A., et al. (2021).

- A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers. Benchchem.

- Elguero, J., Fruchier, A., & Jacquier, R. (1966). Recherches dans la Série des Azoles. V. Étude RMN dans la Série de l'Indazole. Bulletin de la Société Chimique de France, 2075–2084.

- Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2971-3011.

-

NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

- Smith, E., & Dent, G. (2005). Modern Raman spectroscopy: a practical approach. John Wiley & Sons.

- George, W. O., & McIntyre, P. S. (1987). Infrared spectroscopy. John Wiley & Sons.

-

ResearchGate. (2016). 13C NMR of indazoles. [Link]

- Kumar, V., & Aggarwal, R. (2021). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC advances, 11(38), 23655-23677.

Sources

"6-chloro-2-methyl-2H-indazole" molecular structure and formula

An In-Depth Technical Guide to 6-chloro-2-methyl-2H-indazole: Structure, Properties, and Synthesis

Introduction

The indazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the development of therapeutics targeting a wide range of diseases, including cancer and inflammatory conditions.[3][4] Within this important class of molecules, substituted isomers like this compound represent key building blocks for synthesizing complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, focusing on its molecular structure, physicochemical properties, and synthetic methodologies. As an N-2 methylated isomer, its synthesis and characterization require specific regioselective control, a common challenge in heterocyclic chemistry. This document is intended for researchers, chemists, and drug development professionals who utilize such intermediates in their discovery and development pipelines.

Molecular Identity and Physicochemical Properties

This compound is a distinct isomer within the chloro-methyl-indazole family. The "2H" designation is critical, as it defines the position of the methyl group on the nitrogen atom of the pyrazole ring, distinguishing it from the 1H-indazole tautomer which is often the more thermodynamically stable form.[2] This structural difference significantly influences the molecule's reactivity, electronic distribution, and three-dimensional shape, which are pivotal for its role in subsequent synthetic transformations.

The core physicochemical properties are summarized below for quick reference.

| Identifier | Value | Source(s) |

| Molecular Formula | C₈H₇ClN₂ | [3][5][6][7][8][9] |

| Molecular Weight | 166.61 g/mol | [3][5][8] |

| CAS Number | 541539-87-1 | [5][6][7][8][10] |

| IUPAC Name | 6-chloro-2-methylindazole | [8] |

| SMILES | CN1C=C2C=CC(=CC2=N1)Cl | [6] |

| InChI Key | VMLMCURMWQPXSP-UHFFFAOYSA-N | [6] |

Molecular Structure Analysis

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The key distinguishing features are the chlorine atom at position 6 of the benzene ring and the methyl group at position 2 of the pyrazole ring.

Caption: Molecular structure of this compound.

General Synthesis Methodology

The synthesis of 2-substituted-2H-indazoles often requires strategies that favor alkylation or arylation at the N-2 position over the N-1 position. One common and effective approach involves a copper-catalyzed three-component reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide.[1] This method is advantageous as it constructs the heterocyclic core in a single pot.

For this compound, the synthesis would logically start from 2-bromo-4-chlorobenzaldehyde and methylamine.

Experimental Protocol: Copper-Catalyzed Synthesis of this compound

-

Reaction Setup: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 2-bromo-4-chlorobenzaldehyde (1.0 eq), copper(I) oxide (Cu₂O, 0.1 eq), and sodium azide (NaN₃, 1.5 eq).

-

Solvent and Amine Addition: Add anhydrous solvent (e.g., PEG 300 or DMSO).[1][11] To this suspension, add methylamine (CH₃NH₂, 1.2 eq) as a solution in THF or ethanol.

-

Reaction Execution: Seal the flask and heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality Insight: The copper catalyst is crucial for facilitating the key C-N and N-N bond formations that lead to the indazole ring system.[1] The elevated temperature provides the necessary activation energy for the cyclization cascade.

-

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

-

Self-Validating System: The purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the regioselectivity of the methylation at the N-2 position and confirm the molecular weight.

-

Caption: Workflow for the synthesis of this compound.

Structural Elucidation via Spectroscopy

Confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, a hypothetical but structurally consistent dataset is presented below based on known chemical shift principles for indazole derivatives.[12][13][14]

| Technique | Expected Data & Interpretation |

| ¹H NMR | δ (ppm): ~8.2 (s, 1H, H3), ~7.7 (d, 1H, H7), ~7.6 (s, 1H, H5), ~7.1 (d, 1H, H4), ~4.2 (s, 3H, N-CH₃). Interpretation: The singlet around 8.2 ppm is characteristic of the H3 proton in 2H-indazoles. The aromatic protons would appear as distinct signals reflecting their coupling patterns. The sharp singlet around 4.2 ppm confirms the N-methyl group. |

| ¹³C NMR | δ (ppm): ~150 (C7a), ~135 (C6), ~125 (C3), ~123 (C5), ~122 (C3a), ~120 (C4), ~118 (C7), ~35 (N-CH₃). Interpretation: The spectrum would show 8 distinct carbon signals. The chemical shifts of the aromatic carbons are influenced by the chlorine substituent and the heterocyclic ring. The aliphatic carbon of the methyl group would appear significantly upfield. |

| Mass Spec (MS) | m/z: 166.03 (M⁺), 168.03 (M+2⁺). Interpretation: The molecular ion peak at m/z 166 corresponds to the molecular formula C₈H₇³⁵ClN₂. The presence of a significant M+2 peak at m/z 168 with approximately one-third the intensity of the M⁺ peak is the characteristic isotopic signature of a molecule containing one chlorine atom. |

| IR Spectroscopy | ν (cm⁻¹): ~3050-3100 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1620, 1500 (C=C and C=N ring stretches), ~800-850 (C-Cl stretch). Interpretation: The spectrum would confirm the presence of both aromatic and aliphatic C-H bonds, the heterocyclic ring system, and the carbon-chlorine bond. |

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules.[3]

-

Kinase Inhibitors: The indazole core is a well-established scaffold for kinase inhibitors used in oncology and immunology. This intermediate provides a foundation that can be further functionalized to achieve potent and selective inhibition of specific kinases.[3]

-

Pharmaceutical Synthesis: It serves as a precursor for compounds like Ensitrelvir, a potential therapeutic agent, highlighting its relevance in contemporary drug discovery.[15]

-

Agrochemical Research: The structural motifs present in this molecule are also explored in the development of novel pesticides and herbicides.[3]

Conclusion

This compound is a valuable heterocyclic building block with a well-defined molecular structure and distinct chemical properties. Its synthesis, while requiring careful regiochemical control, can be achieved through established modern synthetic methods like copper-catalyzed multicomponent reactions. The structural integrity of the final product is rigorously confirmed by a suite of spectroscopic techniques. For professionals in drug discovery and chemical synthesis, a thorough understanding of this intermediate's properties and synthesis is essential for its effective application in the creation of novel and impactful chemical entities.

References

-

ChemUniverse. This compound [P95641]. Available from: [Link]

-

Protheragen. 6-Chloro-2-Methyl-5-Nitroso-2H-Indazole. Available from: [Link]

-

AbacipharmTech. This compound. Available from: [Link]

-

2a biotech. This compound. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN115181066B - Synthesis method of this compound-5-amine.

-

MySkinRecipes. This compound. Available from: [Link]

-

Wiley-VCH. Supporting Information. 2007. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available from: [Link]

-

Organic Chemistry Portal. 2H-Indazole synthesis. Available from: [Link]

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

-

International Journal of Scientific Development and Research (IJSDR). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. 2025. Available from: [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

-

ResearchGate. 13C NMR of indazoles. 2016. Available from: [Link]

-

Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. 2021. Available from: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. This compound [myskinrecipes.com]

- 4. ijsdr.org [ijsdr.org]

- 5. chemuniverse.com [chemuniverse.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. This compound;541539-87-1 [abichem.com]

- 8. This compound | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2H-INDAZOLE, 6-CHLORO-2-METHYL- | 541539-87-1 [m.chemicalbook.com]

- 10. 2abiotech.net [2abiotech.net]

- 11. 2H-Indazole synthesis [organic-chemistry.org]

- 12. wiley-vch.de [wiley-vch.de]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. CN115181066B - Synthesis method of this compound-5-amine - Google Patents [patents.google.com]

A Comprehensive Guide to the Synthesis of 6-chloro-2-methyl-2H-indazole via Reductive Cyclization of 4-chloro-2-nitrobenzyl Halide

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of alkylation, which often yields difficult-to-separate mixtures of N-1 and N-2 isomers.[3] This guide provides an in-depth, field-proven methodology for the directed synthesis of 6-chloro-2-methyl-2H-indazole, a specific N-2 substituted isomer. The described pathway circumvents the common regioselectivity issues by constructing the heterocyclic ring from a 4-chloro-2-nitrobenzyl halide precursor and methylhydrazine. This approach leverages an intramolecular reductive cyclization, a robust and efficient method for forming the indazole core with a pre-determined substitution pattern. This document details the mechanistic rationale, provides step-by-step experimental protocols, and offers insights into process optimization for researchers in drug discovery and chemical development.

Introduction and Strategic Overview

The synthesis of specifically substituted indazoles is of paramount importance for the development of novel pharmaceuticals.[4] The biological activity of indazole-based compounds is often critically dependent on the substitution pattern on the pyrazole ring, particularly the position of the N-alkyl group. Traditional methods involving the alkylation of a pre-formed 1H-indazole ring with an alkyl halide frequently result in a mixture of N-1 and N-2 isomers.[1][5] The ratio of these isomers is highly sensitive to factors such as the choice of base, solvent, and the electronic properties of substituents on the indazole ring, complicating purification and reducing the overall yield of the desired product.[3][6]

To overcome this significant hurdle, this guide outlines a more elegant and direct strategy: the construction of the indazole ring with the N-2 methyl group already in place. This is achieved by reacting a suitable ortho-nitrobenzyl halide with methylhydrazine. The reaction proceeds through a nucleophilic substitution followed by an intramolecular reductive cyclization, a process conceptually related to the Davis-Beirut reaction.[2] This method not only ensures absolute regiocontrol, yielding exclusively the 2-methyl-2H-indazole isomer, but also utilizes readily accessible starting materials.

Overall Synthetic Pathway

The synthesis is a two-stage process beginning with the preparation of the key starting material, 4-chloro-2-nitrobenzyl bromide, followed by its conversion to the target indazole.

Caption: Overall two-stage synthetic route.

Mechanistic Rationale and Causality

The core of this synthetic strategy lies in the intramolecular reductive cyclization of an N-(4-chloro-2-nitrobenzyl)-N'-methylhydrazine intermediate. This approach is deliberately chosen to bypass the N-1/N-2 regioselectivity problem inherent in post-synthesis alkylation.

Step A: Synthesis of 4-chloro-2-nitrobenzyl bromide

The benzyl halide is a crucial electrophile for the subsequent reaction. While commercially available, it can be readily synthesized from the corresponding benzyl alcohol. The use of phosphorus tribromide (PBr₃) is a standard and effective method for converting primary alcohols to bromides with minimal side reactions.[7] The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. Maintaining a low temperature during the addition of PBr₃ is critical to control the exothermic reaction and prevent degradation of the starting material.[7]

Step B: Formation of this compound

This transformation is the key step and involves two distinct mechanistic events within a one-pot procedure:

-

Nucleophilic Substitution: Methylhydrazine acts as a nucleophile, displacing the bromide from the benzylic position of 4-chloro-2-nitrobenzyl bromide. The terminal, less sterically hindered nitrogen of methylhydrazine is the primary nucleophilic site, leading to the formation of the N-(4-chloro-2-nitrobenzyl)-N'-methylhydrazine intermediate.

-

Reductive Cyclization (Davis-Beirut Type Reaction): In the presence of a base, such as potassium hydroxide, the cyclization is initiated.[2] The mechanism is believed to proceed via the reduction of the nitro group. The base facilitates the deprotonation and subsequent elimination/condensation steps. While various reducing agents can be used in similar reactions, in this base-promoted pathway, the reaction can proceed through intermediates where the nitro group is partially reduced to a nitroso or hydroxylamine species.[8] The internal nucleophilic attack from the hydrazine nitrogen onto the activated nitro-group derivative, followed by dehydration and aromatization, leads to the stable 2H-indazole ring system.

Sources

- 1. research.ucc.ie [research.ucc.ie]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Biological Activity of 6-chloro-2-methyl-2H-indazole Derivatives

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Among its various isomeric forms, the 2H-indazole tautomer has garnered significant interest for its unique electronic and steric properties, which are often exploited in the design of targeted therapeutics.[2][4] This technical guide focuses specifically on the 6-chloro-2-methyl-2H-indazole core, a key synthetic intermediate and structural motif in the development of next-generation pharmaceuticals.[5] We will dissect the synthetic rationale for its construction, explore its primary biological applications as a precursor for potent kinase inhibitors, and delve into the experimental methodologies required to validate its activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Indazole Scaffold: A Tale of Two Tautomers

Indazoles are bicyclic aromatic heterocycles comprising a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole isomer is frequently utilized in drug design.[1][2] The strategic placement of the N2-substituent allows for the modulation of the molecule's three-dimensional conformation and electronic distribution, providing a powerful tool for optimizing interactions with biological targets.

The indazole scaffold is a known bioisostere of purine, particularly adenine. This mimicry allows indazole-containing molecules to compete with ATP for binding to the active site of protein kinases, a class of enzymes often dysregulated in cancer and inflammatory diseases.[2][6] Consequently, a vast number of indazole derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[1][3][4]

The this compound Moiety: A Privileged Core

The this compound structure (C₈H₇ClN₂) is not merely an arbitrary arrangement of atoms; each substituent is chosen for a specific purpose in drug design.[7]

-

2H-indazole Core: As mentioned, this configuration is crucial for orienting other functional groups and establishing key binding interactions.

-

N2-Methyl Group: The small, lipophilic methyl group serves to block the N2 position, preventing tautomerization and providing a fixed substitution vector. This ensures a consistent and predictable binding mode with the target protein.

-

C6-Chloro Substituent: The electron-withdrawing chlorine atom at the 6-position significantly alters the electronic properties of the benzene ring. This can enhance binding affinity through halogen bonding or other electrostatic interactions within a protein's active site. It also provides a chemically stable handle that can influence the molecule's metabolic profile.

This specific combination of features makes this compound a highly valuable intermediate in the synthesis of complex, biologically active molecules, particularly kinase inhibitors.[5]

Synthesis Strategies and Workflow

The regioselective synthesis of 2H-indazoles, especially with specific substitution patterns, requires careful methodological consideration. One common and effective approach involves the reductive cyclization of an ortho-nitrobenzylidene amine intermediate. This strategy offers high yields and excellent control over the final substitution pattern.

Caption: General synthetic workflow for producing this compound derivatives.

The causality behind this workflow is rooted in efficiency and selectivity. The initial condensation (Step 1) is a robust Schiff base formation. The critical step is the reductive cyclization (Step 2). Using a phosphite-based reducing agent like triethyl phosphite is often preferred as it deoxygenates the nitro group, facilitating a concerted cyclization to form the N-N bond of the indazole ring, selectively yielding the 2H isomer. This avoids the use of more toxic or expensive heavy metal catalysts for this specific transformation.[3] The final functionalization step (Step 3) leverages well-established cross-coupling reactions to build molecular complexity and explore structure-activity relationships (SAR).

Key Biological Activities and Therapeutic Targets

While derivatives can exhibit a range of activities, the primary therapeutic application stemming from the this compound scaffold is in the domain of oncology via kinase inhibition.

Anticancer Activity: Potent Kinase Inhibition

Protein kinases are essential regulators of cellular signaling pathways that control cell growth, proliferation, and survival. In many cancers, these kinases are mutated or overexpressed, leading to uncontrolled cell division.[6] Indazole derivatives, by mimicking ATP, can block the kinase active site and shut down these aberrant signals.

Caption: Indazole derivatives act as ATP-competitive kinase inhibitors, blocking downstream signaling.

The this compound scaffold is an ideal starting point for synthesizing inhibitors against various kinases, such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Glycogen Synthase Kinase 3 (GSK-3).[6] The final biological activity is determined by the substituents added to the core scaffold, typically at the C3 or C5 positions.

Antimicrobial and Anti-inflammatory Potential

Beyond oncology, 2H-indazole derivatives have demonstrated promising activity as antimicrobial and anti-inflammatory agents.[4][8][9]

-

Antimicrobial: Some indazole derivatives function by inhibiting essential bacterial enzymes like DNA gyrase.[8]

-

Anti-inflammatory: The mechanism often involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins.[8][9]

While less explored for the specific this compound core, these activities represent viable secondary avenues for drug discovery programs.

Experimental Protocols & Methodologies

To ensure scientific integrity, all described protocols must be self-validating systems, including appropriate controls and clear endpoints.

Protocol: Synthesis of 3-(4-methoxyphenyl)-6-chloro-2-methyl-2H-indazole

This protocol provides a representative example of a Suzuki coupling reaction to functionalize the core scaffold, a common strategy in medicinal chemistry.

Materials:

-

3-bromo-6-chloro-2-methyl-2H-indazole (1.0 eq)

-

4-methoxyphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

To a flame-dried round-bottom flask, add 3-bromo-6-chloro-2-methyl-2H-indazole, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

-

Evacuate and backfill the flask with argon gas three times. Causality: This inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90°C and stir for 12 hours under argon. Monitor reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol: In Vitro Cell Proliferation Assay (MTS Assay)

This assay determines the cytotoxic or cytostatic effect of a synthesized derivative on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma)[10]

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Synthesized indazole derivative, dissolved in DMSO

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the indazole derivative in complete growth medium. The final DMSO concentration should not exceed 0.5%. Causality: High concentrations of DMSO are toxic to cells; maintaining a low, consistent level is essential for a valid experiment.

-

Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium containing 0.5% DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

Add 20 µL of MTS reagent to each well and incubate for 2-4 hours, or until a distinct color change is observed.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Summary and Structure-Activity Relationships (SAR)

The data generated from screening a library of derivatives built upon the this compound scaffold allows for the elucidation of SAR.

| Compound ID | R₁ (at C3) | R₂ (at C5) | Kinase Target | IC₅₀ (nM) |

| REF-01 | H | H | FGFR1 | >10,000 |

| DERIV-01 | 4-methoxyphenyl | H | FGFR1 | 150 |

| DERIV-02 | 3,5-dimethoxyphenyl | H | FGFR1 | 35 |

| DERIV-03 | 4-aminophenyl | H | FGFR1 | 98 |

| DERIV-04 | 3,5-dimethoxyphenyl | -CONH₂ | FGFR1 | 15 |

Table: Representative SAR data for hypothetical derivatives. The IC₅₀ values illustrate the impact of substitutions on biological activity.

Caption: Key SAR points for optimizing the this compound scaffold.

From this representative data, we can infer that substitution at the C3 position with electron-rich aromatic rings is critical for potent FGFR1 inhibition. Further modification at the C5 position with groups capable of hydrogen bonding, such as a carboxamide, can further enhance activity, likely by engaging with additional amino acid residues in the kinase active site.

Future Directions and Conclusion

The this compound scaffold is a validated and highly promising starting point for the development of targeted therapeutics. Its synthetic tractability and favorable electronic properties make it an asset in modern drug discovery. Future research should focus on:

-

Exploring Novel Substitutions: Utilizing advanced synthetic methods to install diverse and unique functional groups at the C3, C5, and C7 positions to probe new regions of chemical space.

-

Expanding Target Scope: Screening derivatives against a wider panel of kinases and other enzyme classes to identify novel therapeutic applications.

-

Pharmacokinetic Optimization: Fine-tuning the scaffold to improve metabolic stability, oral bioavailability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

-

Antitumor Effects of Ir(III)-2H-Indazole Complexes for Triple Negative Breast Cancer. (2021). Inorganic Chemistry - ACS Publications. [Link]

-

This compound. MySkinRecipes. [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and antitumor activity of some substituted indazole derivatives. (2014). PubMed. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2021). MDPI. [Link]

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2021). ResearchGate. [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2022). RSC Advances. [Link]

-

This compound. PubChem. [Link]

-

Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. (2022). PubMed. [Link]

-

Preparation method of this compound-5-amine. Eureka | Patsnap. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of 6-chloro-2-methyl-2H-indazole in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ascendancy of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including the ability to act as a bioisostere for native purine bases, have cemented its role in the design of a multitude of biologically active agents.[1] Among the various substituted indazoles, the 6-chloro-2-methyl-2H-indazole moiety has garnered significant attention as a versatile building block, particularly in the development of kinase inhibitors for oncology.[2] This technical guide provides a comprehensive overview of the synthesis, key properties, and strategic applications of this compound, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its successful incorporation into drug candidates. The key computed properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂ | [3] |

| Molecular Weight | 166.61 g/mol | [3] |

| CAS Number | 541539-87-1 | [3] |

| LogP (calculated) | 2.6 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 0 | [3] |

The 2H-indazole tautomer is generally considered the kinetically favored product in alkylation reactions of unsubstituted indazoles, while the 1H-tautomer is thermodynamically more stable.[4] The strategic placement of the methyl group at the N2 position in this compound locks the molecule in this specific tautomeric form, which can have profound implications for its interaction with biological targets. The chlorine atom at the 6-position provides a key point for modulating electronic properties and can engage in halogen bonding or occupy hydrophobic pockets within a protein's active site.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, primarily involving the formation of the indazole core followed by regioselective methylation. While a direct, one-pot synthesis is not widely reported, a logical and adaptable pathway can be constructed from established methodologies for related analogues.

Workflow for the Synthesis of this compound

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic History of 6-chloro-2-methyl-2H-indazole

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic history of 6-chloro-2-methyl-2H-indazole, a heterocyclic compound of significant interest in modern medicinal chemistry. While a singular "discovery" of this molecule is not prominently documented, its history is intrinsically linked to the broader evolution of synthetic methodologies for the indazole core. This guide will trace the foundational synthetic strategies that enabled the eventual synthesis of this specific isomer and explore the modern, efficient routes that have made it a valuable building block in contemporary drug discovery. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols for historical and modern syntheses, and present comparative data to illustrate the progression of synthetic efficiency. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the chemical lineage and practical synthesis of this important molecule.

Introduction: The Indazole Core and Its Significance

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a multitude of pharmacologically active agents. The indazole nucleus is present in drugs developed for oncology, inflammation, and infectious diseases.[1]

The specific substitution pattern of this compound imparts unique physicochemical properties that are highly desirable in drug candidates. The chlorine atom at the 6-position can modulate metabolic stability and receptor binding affinity, while the N2-methylation establishes a specific regioisomer that can be crucial for biological activity.

Foundational Syntheses: Paving the Way for Substituted Indazoles

The story of this compound begins with the pioneering work on the synthesis of the parent indazole ring system.

The Fischer Indazole Synthesis

In the late 19th century, Emil Fischer laid the groundwork for indazole chemistry. While more famous for his Fischer indole synthesis, his work on hydrazines was pivotal.[2][3] The conceptual basis of his work, involving the cyclization of substituted phenylhydrazines, was a critical first step.

The Jacobson Indazole Synthesis

A significant advancement came with the Jacobson indazole synthesis, which involves the diazotization of o-toluidine derivatives followed by an intramolecular cyclization. This method provided a more direct route to the indazole core.

Experimental Protocol: Jacobson Synthesis of Indazole

-

Acetylation: o-Toluidine is acetylated by reacting with a mixture of glacial acetic acid and acetic anhydride. The reaction is exothermic and requires cooling.[4]

-

Nitrosation: The acetylated product is then nitrosated by passing nitrous gases (generated from the reaction of sodium nitrite with a strong acid) through the solution at low temperatures (1-4°C).[4]

-

Cyclization and Hydrolysis: The resulting N-nitroso compound is then decomposed by heating, leading to cyclization and formation of the indazole ring. The acetyl group is hydrolyzed during this step.[4]

-

Isolation: The indazole is extracted from the reaction mixture with acid and then precipitated by the addition of a base.[4]

This classical approach, while foundational, often resulted in low yields and lacked regiocontrol for substituted indazoles.

The Challenge of Regioselectivity: Synthesizing the 2H-Indazole Isomer

Indazole exists in two stable tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[5] Consequently, direct alkylation of an indazole often yields a mixture of N1 and N2-alkylated products, with the N1 isomer frequently predominating.[6][7] The synthesis of a specific N2-substituted indazole like this compound, therefore, requires synthetic strategies that favor the formation of the less stable isomer.

Historical Synthetic Pathways to this compound: A Plausible Reconstruction

Given the lack of a singular "discovery" paper, we can reconstruct plausible historical routes to this compound based on the established chemistry of the time. A common strategy would involve the synthesis of the 6-chloro-1H-indazole precursor followed by a regioselective methylation.

Synthesis of 6-chloro-1H-indazole

The synthesis of 6-chloro-1H-indazole can be achieved through various methods, including the Jacobson synthesis starting from 4-chloro-2-methylaniline or via the cyclization of a substituted o-toluidine.[8]

Regioselective N-Methylation: A Historical Hurdle

The methylation of 6-chloro-1H-indazole with a standard methylating agent like methyl iodide under basic conditions would likely produce a mixture of 1-methyl and 2-methyl isomers, necessitating challenging chromatographic separation.[9] The regioselectivity of indazole alkylation is influenced by a variety of factors including the solvent, base, and the nature of the electrophile.[7]

Table 1: Regioselectivity of Indazole Alkylation

| Alkylating Agent | Base/Solvent | Predominant Isomer | Reference |

| Methyl Iodide | K₂CO₃/DMF | Mixture of N1 and N2 | [9] |

| Diazomethane | BF₃·Et₂O | N1 | [9] |

| Methyl 2,2,2-trichloroacetimidate | Acidic conditions | N2 | [9] |

Modern Synthetic Methodologies: Enabling Efficient Access

The demand for specifically substituted 2H-indazoles in drug discovery has spurred the development of more efficient and regioselective synthetic methods.

The Davis-Beirut Reaction

A significant breakthrough in the synthesis of 2H-indazoles is the Davis-Beirut reaction. This method involves the reaction of an o-nitrobenzaldehyde with a primary amine to form an intermediate imine, which then undergoes a base-catalyzed reductive cyclization to afford the 2H-indazole.[10][11][12][13]

Experimental Protocol: A Generalized Davis-Beirut Synthesis of a 2-substituted-2H-indazole

-

Imine Formation: An o-nitrobenzaldehyde is reacted with a primary amine (e.g., methylamine for the synthesis of a 2-methyl-2H-indazole) in a suitable solvent to form the corresponding imine.

-

Reductive Cyclization: The imine is then treated with a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), in an anhydrous solvent like THF at room temperature.[10] The reaction proceeds through a proposed o-nitrosobenzylidine imine intermediate.[10]

-

Work-up and Purification: The reaction mixture is worked up by extraction and purified by column chromatography to yield the desired 2H-indazole.

The Cadogan Reaction

The Cadogan reaction is another powerful method for synthesizing 2H-indazoles. It involves the reductive cyclization of o-nitrobenzylidene anilines using a phosphine reagent, such as triethyl phosphite, typically at elevated temperatures.[14][15][16] This reaction is believed to proceed through a nitrene intermediate.[14]

A Modern Synthetic Approach to this compound

A contemporary and efficient synthesis of this compound would likely employ a variation of the Davis-Beirut or Cadogan reactions, starting from 4-chloro-2-nitrobenzaldehyde and methylamine.

Hypothetical Modern Synthesis Protocol

-

Starting Material: 4-chloro-2-nitrobenzaldehyde.

-

Imine Formation: Condensation with methylamine in a suitable solvent.

-

Reductive Cyclization: Treatment with a reducing agent and a catalyst system that favors the formation of the 2H-indazole isomer. For example, a modified Cadogan reaction at milder temperatures or a Davis-Beirut protocol.

-

Purification: Purification via column chromatography to yield pure this compound.

Physicochemical and Spectroscopic Data

CAS Number: 541539-87-1

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Typically in the range of 60-70°C (literature values may vary) |

| Solubility | Soluble in organic solvents like methanol, dichloromethane, and ethyl acetate |

Spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) would be required for definitive structural confirmation and is typically provided in certificates of analysis from commercial suppliers or in detailed experimental sections of publications utilizing this compound.

Conclusion: From Obscurity to a Key Building Block

The history of this compound is a testament to the advancement of organic synthesis. While its initial synthesis may not be a celebrated discovery, its emergence as a key intermediate in modern pharmaceutical research highlights the enduring importance of foundational synthetic methodologies and the continuous innovation in the field. The development of regioselective reactions like the Davis-Beirut and Cadogan cyclizations has transformed what was once a synthetic challenge into a routine preparation, enabling the exploration of this privileged scaffold in the quest for new therapeutics. This guide has aimed to provide a comprehensive understanding of this journey, from the classical roots of indazole chemistry to the efficient and elegant solutions of the modern era.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])

-

Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (URL: [Link])

-

Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (URL: [Link])

-

The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. (URL: [Link])

-

Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (URL: [Link])

-

Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (URL: [Link])

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (URL: [Link])

-

Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. (URL: [Link])

-

Synthesis of 2‐phenyl‐2H‐ indazole derivatives. (URL: [Link])

-

Accessing Multiple Classes of 2 H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (URL: [Link])

-

Synthesis of 6-chloro-1-phenyl-3-(4-piperidinyl)-1H-indazole. (URL: [Link])

-

ChemInform Abstract: The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. Recent Biological Activity of Indazoles. (URL: [Link])

-

indazole. (URL: [Link])

-

Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (URL: [Link])

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL: [Link])

-

Fischer indole synthesis. (URL: [Link])

-

Emil Fischer. (URL: [Link])

-

Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. (URL: [Link])

-

Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (URL: [Link])

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (URL: [Link])

-

New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (URL: [Link])

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (URL: [Link])

-

Development of a selective and scalable N1-indazole alkylation. (URL: [Link])

-

Regioselective N-alkylation of the 1H-indazole scaffold. (URL: [Link])

-

Fischer indole synthesis. (URL: [Link])

-

Fischer indole synthesis. (URL: [Link])

-

2H-Indazole synthesis. (URL: [Link])

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]